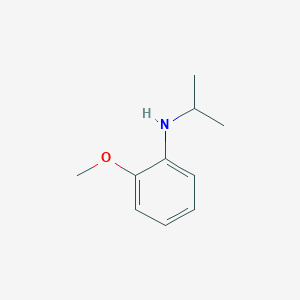

N-Isopropyl-2-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Isopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group and the hydrogen atom on the benzene ring is replaced by a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Isopropyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methoxyaniline and isopropyl halide (e.g., isopropyl bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 2-methoxyaniline is dissolved in a suitable solvent (e.g., ethanol or acetone), and the isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction under milder conditions and improve selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Isopropyl-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Chemistry

N-Isopropyl-2-methoxyaniline serves as an intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : Utilized in the production of colorants for textiles and plastics.

- Pharmaceuticals : Acts as a precursor for synthesizing therapeutic agents.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies suggest efficacy against certain bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through interaction with specific enzymes.

Medicine

The compound is being explored for its potential use in treating various diseases, particularly in:

- Therapeutic Agents : Ongoing studies aim to validate its efficacy in clinical settings.

Industry

In industrial applications, this compound is used to produce:

- Polymers and Resins : Essential in creating materials with desirable mechanical properties.

- Specialty Chemicals : Employed in the synthesis of various industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 50 | 10 |

| 100 | 15 |

| 200 | 20 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can reduce cell viability significantly. For instance, at a concentration of 50 µM, cell viability was reduced to 40% compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 µM | 70 |

| 50 µM | 40 |

Mécanisme D'action

The mechanism of action of N-Isopropyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyaniline (o-Anisidine): Similar structure but lacks the isopropyl group.

4-Methoxyaniline (p-Anisidine): Similar structure but with the methoxy group in the para position.

N-Methyl-2-methoxyaniline: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-Isopropyl-2-methoxyaniline is unique due to the presence of both the isopropyl and methoxy groups, which confer distinct chemical and physical properties.

Activité Biologique

N-Isopropyl-2-methoxyaniline is an organic compound that has garnered attention in various research domains due to its potential biological activities. This article delves into its biological properties, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, often represented by the formula C10H15NO, consists of an isopropyl group attached to an aniline moiety with a methoxy substituent at the para position. The presence of these functional groups influences its solubility, reactivity, and biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methoxyaniline with isopropyl halides under basic conditions. Various methods have been reported to optimize yield and purity, including the use of solvents and catalysts.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, a study focused on the compound's ability to inhibit cell proliferation in various cancer cell lines demonstrated significant activity with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve apoptosis induction through the activation of caspases and the upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antiviral Activity

Research has also indicated that this compound exhibits antiviral properties. It has shown effectiveness against certain viral strains, possibly by interfering with viral replication processes. Its lipophilic nature enhances membrane permeability, facilitating its action against enveloped viruses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy group | Decreased anticancer activity |

| Variation in alkyl chain length | Altered lipophilicity and cellular uptake |

| Substitution on aromatic ring | Changes in binding affinity to target proteins |

Studies suggest that methoxy substituents enhance both lipophilicity and electron-donating properties, which are crucial for biological interactions .

Case Studies

- Anticancer Study : A notable study evaluated this compound against MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with a significant increase in apoptotic markers observed at higher concentrations .

- Antiviral Efficacy : In another investigation, this compound was tested against H5N1 influenza virus. Results showed a marked reduction in viral titers with minimal cytotoxicity to host cells, indicating a favorable therapeutic index .

- Toxicological Assessment : A comprehensive toxicological evaluation highlighted potential risks associated with exposure to this compound, including skin irritation and respiratory effects upon inhalation. Long-term exposure could lead to more severe health implications such as methemoglobinemia .

Propriétés

IUPAC Name |

2-methoxy-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQXGJMHCGBRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.